Cyclosporin A

Description

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-CGLBZJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020365 | |

| Record name | Cyclosporin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |

| Record name | SID56422786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms white prismatic crystals from acetone | |

CAS No. |

59865-13-3 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclosporin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclosporin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSPORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298 to 304 °F (NTP, 1992), 148-151 °C | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Cyclosporin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and historical development of Cyclosporin A (CsA), a cornerstone of immunosuppressive therapy. We will delve into the key experiments that defined its biological activity, its mechanism of action, and the quantitative data that underpinned its journey from a fungal metabolite to a revolutionary drug in transplantation medicine.

Discovery and Initial Characterization

This compound, a cyclic peptide composed of 11 amino acids, was first isolated in 1971 at the Sandoz laboratories in Basel, Switzerland, from a soil sample containing the fungus Tolypocladium inflatum Gams, collected from Norway.[1][2][3] Initially investigated for its antifungal properties, its potential in this area was found to be limited.[4]

A pivotal shift in the research direction occurred on January 31, 1972, when its potent immunosuppressive effects were discovered during a screening program for immune suppression led by Hartmann F. Stähelin at Sandoz.[3] This discovery was further championed and extensively investigated by Jean-François Borel, who recognized its unique potential as a selective anti-lymphocytic agent.[4][5] The groundbreaking findings were formally presented to the scientific community in a 1976 publication in Agents and Actions by Borel, Feurer, Gubler, and Stähelin, which detailed its biological effects and distinguished it from cytotoxic immunosuppressants.[5][6][7] This publication highlighted CsA's ability to strongly depress antibody formation and delay cell-mediated reactions like skin graft rejection without significant myelotoxicity.[5][6]

The chemical structure of this novel cyclic peptide was elucidated in 1976, also at Sandoz.[3] Subsequent preclinical and clinical development was not without challenges, including issues with its poor water solubility and initial observations of nephrotoxicity in animal models.[4] However, the promise of its potent and selective immunosuppressive action drove further research. The first successful human organ transplant using this compound to prevent rejection, a kidney transplant, was performed in 1978.[8] This was followed by its successful use in liver transplants, pioneered by Thomas Starzl.[3] The U.S. Food and Drug Administration (FDA) approved this compound for clinical use in 1983, revolutionizing the field of organ transplantation.[3]

Timeline of Key Events

| Year | Event | Key Individuals/Institutions | Reference |

| 1970 | Soil samples collected in Norway and Wisconsin leading to the isolation of new fungal strains. | Sandoz (now Novartis) | [3] |

| 1971 | This compound is isolated from the fungus Tolypocladium inflatum. | Sandoz | [1][2] |

| 1972 | The immunosuppressive effect of this compound is discovered. | Hartmann F. Stähelin, Jean-François Borel (Sandoz) | [3] |

| 1976 | The chemical structure of this compound is determined. | Sandoz | [3] |

| 1976 | First major publication detailing the biological effects of this compound. | Borel, Feurer, Gubler, & Stähelin | [6][7] |

| 1978 | First successful use in a human kidney transplant. | [8] | |

| 1980 | First successful use in a human liver transplant. | Thomas Starzl | [3] |

| 1983 | This compound receives FDA approval for clinical use in the United States. | FDA | [3] |

Mechanism of Action: Inhibition of Calcineurin Signaling

This compound exerts its immunosuppressive effect by selectively targeting T-lymphocytes.[9][10] Its molecular mechanism involves the inhibition of a key signaling pathway required for T-cell activation.

The steps are as follows:

-

Binding to Cyclophilin: this compound enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.

-

Formation of an Inhibitory Complex: The this compound-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[10][11]

-

Inhibition of Calcineurin Activity: This binding inhibits the phosphatase activity of calcineurin.[10]

-

Prevention of NFAT Dephosphorylation: In an activated T-cell, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). The inhibition of calcineurin by the CsA-cyclophilin complex prevents this dephosphorylation.

-

Blockade of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]

-

Suppression of Gene Transcription: As a result, NFAT is unable to activate the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a vital growth factor for T-cell proliferation and differentiation.[1]

-

Immunosuppression: By blocking IL-2 production, this compound effectively halts the proliferation and activation of T-cells, leading to a state of immunosuppression.

Signaling Pathway Diagram

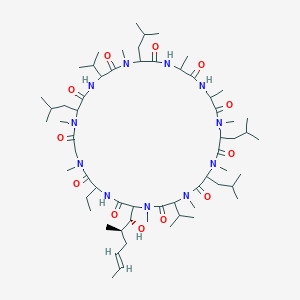

Caption: this compound signaling pathway.

Quantitative Data on Immunosuppressive Activity

The immunosuppressive potency of this compound has been quantified in numerous in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare its activity across different experimental systems.

| Assay | Cell Type / System | Stimulus | IC50 Value | Reference |

| Calcineurin Phosphatase Activity | Purified bovine brain calcineurin | - | ~5 nM | [12] |

| T-Cell Proliferation | Murine Splenocytes | Concanavalin A | 0.32 µM | [12] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen/Alloantigen | 19 ± 4 µg/L (~16 nM) | [13] |

| IL-2 Production Inhibition | Human T-lymphocytes | Phytohaemagglutinin (PHA) | ~100 ng/mL (~83 nM) | [14] |

| Peptidyl-Prolyl Isomerase (PPIase) Activity | Recombinant Cyclophilin A | Peptide substrate | 11 nM | [12] |

| Gene Transcription Inhibition | Glucagon-expressing cell line (alpha TC2) | Depolarization | ~30 nM | [5] |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, stimulus concentration, and incubation time.

Key Experimental Protocols

The characterization of this compound's immunosuppressive activity relied on a suite of immunological assays. Below are detailed methodologies for some of the key experiments.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of calcineurin.

Principle: The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate by calcineurin. The amount of free phosphate (B84403) released is measured colorimetrically using a Malachite Green-based reagent. The inhibition of this reaction in the presence of the this compound-cyclophilin complex is then determined.

Materials:

-

Purified recombinant human calcineurin

-

Calmodulin

-

Cyclophilin A

-

RII phosphopeptide substrate

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Inhibitor-Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, calmodulin, cyclophilin A, and the various dilutions of this compound (or vehicle control).

-

Add the purified calcineurin enzyme to each well.

-

Incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitory complex.

-

Initiation of Reaction: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Termination and Detection: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released.

-

Data Acquisition: After a short incubation period for color development, measure the absorbance at approximately 620 nm using a microplate reader.

-

Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Mixed Lymphocyte Reaction (MLR)

The MLR is a fundamental assay to assess the cell-mediated immune response and the effect of immunosuppressive agents on T-cell proliferation and activation.

Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in the recognition of allogeneic major histocompatibility complex (MHC) molecules, leading to T-cell activation, proliferation, and cytokine production. The inhibitory effect of this compound on this response is quantified. In a one-way MLR, the stimulator cells are irradiated or treated with mitomycin C to prevent their proliferation, ensuring that only the responder T-cell proliferation is measured.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

This compound

-

[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

-

96-well U-bottom plates

-

Gamma irradiator or mitomycin C

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from the whole blood of two donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Stimulator Cell Inactivation (for one-way MLR): Treat the PBMCs from one donor (stimulator cells) with gamma irradiation (e.g., 30 Gy) or incubate with mitomycin C to inhibit their proliferation.

-

Cell Culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio.

-

Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the co-cultures at the time of plating.

-

Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: For the final 18-24 hours of incubation, add [³H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the fluorescent signal by flow cytometry. Each cell division halves the fluorescence intensity.

-

-

Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

References

- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 2. Tolypocladium inflatum - Wikipedia [en.wikipedia.org]

- 3. Ciclosporin - Wikipedia [en.wikipedia.org]

- 4. 4.1: The cyclosporine story [davidmoore.org.uk]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. Biological effects of this compound: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological effects of this compound: A new antilymphocytic agent | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. researchgate.net [researchgate.net]

- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Cyclosporin A in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin A (CsA) is a potent calcineurin inhibitor that has revolutionized the fields of organ transplantation and autoimmune disease treatment. Its primary mechanism of action centers on the suppression of T cell activation, a critical event in the adaptive immune response. This guide provides a comprehensive technical overview of the molecular pathways targeted by CsA in T cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. Understanding these intricate details is paramount for the continued development of CsA analogs and novel immunomodulatory therapies.

The Core Mechanism: Inhibition of the Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of this compound are primarily mediated through the disruption of the calcium-calcineurin signaling pathway, which is essential for T cell activation.[1] Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events leads to an increase in intracellular calcium levels.[1] This rise in calcium activates calcineurin, a serine/threonine phosphatase.[2][3]

Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][3] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[1] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of various genes crucial for T cell activation and immune response, most notably Interleukin-2 (IL-2).[4] IL-2 is a potent T cell growth factor that drives clonal expansion and differentiation of T cells.[1]

This compound exerts its inhibitory effect by first binding to its intracellular receptor, cyclophilin (a peptidyl-prolyl cis-trans isomerase), forming a CsA-cyclophilin complex.[5][6] This complex then binds to calcineurin, sterically hindering its phosphatase activity.[5][7] By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and blocking the transcription of IL-2 and other pro-inflammatory cytokines.[1][4] This ultimately leads to a profound suppression of T cell-mediated immunity.[6]

Recent studies have also suggested that CsA may have functions beyond the canonical calcineurin-NFAT pathway, including an unexpected immunostimulatory effect on CD8+ T cells through the activation of the mTORC1 pathway.[8]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on T cell function have been quantified in numerous studies. The following tables summarize key quantitative data, including the 50% inhibitory concentrations (IC50) for various T cell responses and the binding affinities (Kd) of the molecular interactions central to its mechanism.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for T Cell Proliferation | 294 µg/L (approx. 244 nM) | Human Whole Blood (PHA-stimulated) | [9] |

| 19 ± 4 µg/L (approx. 16 nM) | Human Mixed Lymphocyte Reaction | [10] | |

| IC50 for IL-2 Production | 345 µg/L (approx. 287 nM) | Human Whole Blood (PHA-stimulated) | [9] |

| IC50 for IFN-γ Production | 309 µg/L (approx. 257 nM) | Human Whole Blood (PHA-stimulated) | [9] |

| IC50 for CD154 Expression | 385 µg/L (approx. 320 nM) | Human Whole Blood (PHA-stimulated) | [9] |

| IC50 for CD71 Expression | 487 µg/L (approx. 405 nM) | Human Whole Blood (PHA-stimulated) | [9] |

| Binding Interaction | Dissociation Constant (Kd) | Method | Reference |

| This compound - Cyclophilin A | 36.8 nM | Fluorescence Spectroscopy | [11] |

| This compound - Cyclophilin B | 9.8 nM | Fluorescence Spectroscopy | [11] |

| This compound - Cyclophilin C | 90.8 nM | Fluorescence Spectroscopy | [11] |

Experimental Protocols

Calcineurin Phosphatase Activity Assay

This protocol outlines a colorimetric method to measure the phosphatase activity of calcineurin and its inhibition by this compound.

Materials:

-

Purified Calcineurin

-

Calcineurin Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA, pH 7.5)

-

Calmodulin

-

RII phosphopeptide substrate

-

This compound

-

Cyclophilin A

-

Malachite Green-based phosphate (B84403) detection reagent

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing Calcineurin Assay Buffer, Calmodulin, and purified Calcineurin.

-

To assess inhibition, pre-incubate the reaction mixture with the this compound-Cyclophilin A complex for 15 minutes at 30°C.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate calcineurin activity based on a phosphate standard curve and determine the extent of inhibition by this compound.

NFAT Reporter Assay

This protocol describes a cell-based assay to measure the activation of the NFAT transcription factor.

Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

-

RPMI-1640 medium supplemented with 10% FBS

-

T cell activators (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin)

-

This compound

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed the NFAT-luciferase reporter Jurkat T cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway.

-

Incubate the cells for 6-8 hours to allow for reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The decrease in luminescence in the presence of this compound corresponds to the inhibition of NFAT activation.

Visualizations

This compound Signaling Pathway in T Cells

References

- 1. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. pnas.org [pnas.org]

- 6. rcsb.org [rcsb.org]

- 7. Crystal structure of human calcineurin complexed with this compound and human cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 9. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]

- 10. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Immunosuppression: A Technical Guide to the Role of Cyclophilin in Cyclosporin A Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, its efficacy intrinsically linked to its interaction with the ubiquitous intracellular protein, cyclophilin. This technical guide provides an in-depth exploration of the pivotal role of cyclophilin in mediating the immunosuppressive effects of CsA. We will dissect the molecular mechanism of action, from the initial binding event to the downstream blockade of T-cell activation. This document will also furnish detailed experimental protocols for key assays used to characterize this interaction and present a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this critical drug-target interaction.

The Core Mechanism: Cyclophilin as the Essential Co-factor for this compound

This compound, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, exerts its potent immunosuppressive effects by inhibiting the activation of T-lymphocytes.[1] However, CsA alone does not possess this inhibitory capacity. Its activity is entirely dependent on its binding to an intracellular receptor, cyclophilin.[1][2] Cyclophilins are a family of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and trafficking.[3]

The binding of CsA to cyclophilin induces a conformational change in the CsA molecule, creating a composite surface on the CsA-cyclophilin complex.[4] This newly formed surface is recognized by and binds with high affinity to the calmodulin-dependent protein phosphatase, calcineurin.[5][6] The formation of this ternary complex—CsA, cyclophilin, and calcineurin—is the critical event in the mechanism of action of CsA.[7]

The binding of the CsA-cyclophilin complex to calcineurin sterically hinders the phosphatase's active site, inhibiting its enzymatic activity.[8] Calcineurin is a key enzyme in the T-cell activation pathway, responsible for the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[9][10] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[2][9] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells.

By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT dephosphorylation and its subsequent nuclear translocation.[2][9] This blockade of NFAT-mediated transcription effectively halts the production of IL-2 and other pro-inflammatory cytokines, leading to the suppression of the T-cell-mediated immune response.[1]

Quantitative Analysis of the this compound-Cyclophilin Interaction

The affinity of this compound for cyclophilins and the subsequent inhibition of calcineurin have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound - Cyclophilin Binding Affinity

| Cyclophilin Isoform | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Cyclophilin A (human) | This compound | Fluorescence Spectroscopy | 36.8 nM | [2] |

| Cyclophilin B (human) | This compound | Fluorescence Spectroscopy | 9.8 nM | [2] |

| Cyclophilin C (human) | This compound | Fluorescence Spectroscopy | 90.8 nM | [2] |

| Cyclophilin A (recombinant) | This compound | Surface Plasmon Resonance | 28.4 nM | [3] |

| Cyclophilin (Staphylococcus aureus) | This compound | Fluorescence Spectroscopy | 0.53 ± 0.05 µM | [5] |

Table 2: Inhibition of Calcineurin Activity by the this compound-Cyclophilin Complex

| Cell/System Type | Substrate | IC50 of CsA | Reference |

| Peripheral Blood Leukocytes (in Culture Medium) | - | 2 µg/L | [11] |

| Peripheral Blood Leukocytes (in Whole Blood) | - | 102 µg/L | [11] |

| Murine Spleen Cells | - | > 300 µg/L | [4] |

| KB-V (P-gp expressing cell line) | - | ~20-fold higher than parental KB cells | [12] |

| Bovine Calcineurin (with Cyclophilin A) | [32P]casein | 40 nM | |

| Bovine Calcineurin (with Cyclophilin B) | [32P]casein | < 10 nM | |

| Bovine Calcineurin (with Cyclophilin A) | [Ser(32P)15]RII peptide | 120 nM | |

| Bovine Calcineurin (with Cyclophilin B) | [Ser(32P)15]RII peptide | 50 nM |

Experimental Protocols

Cyclophilin-Cyclosporin A Binding Assay (Competitive Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for cyclophilin by measuring their ability to displace a fluorescently labeled CsA derivative.[13]

Materials:

-

Recombinant Human Cyclophilin A

-

Fluorescently Labeled this compound (e.g., BODIPY-FL-Cyclosporin A)

-

Unlabeled this compound (for standard curve)

-

Test Compounds

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)

-

96-well black, flat-bottom microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescently labeled CsA in an appropriate solvent (e.g., DMSO). The final concentration in the assay should be at or below its Kd for Cyclophilin A.

-

Prepare serial dilutions of unlabeled CsA and test compounds in assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the serially diluted unlabeled CsA or test compounds to the respective wells.

-

Include control wells:

-

Total Binding: Contains fluorescently labeled CsA and Cyclophilin A, with no competitor.

-

Non-specific Binding: Contains fluorescently labeled CsA and a high concentration of unlabeled CsA.

-

Blank: Contains only assay buffer.

-

-

Add the fluorescently labeled CsA to all wells except the blank.

-

-

Initiation and Incubation:

-

Initiate the binding reaction by adding the Cyclophilin A solution to all wells except the non-specific binding and blank wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Measure the fluorescence polarization using a compatible plate reader.

-

-

Data Analysis:

-

Subtract the signal from the blank wells from all other readings.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Calcineurin Phosphatase Activity Assay (Malachite Green-based)

This colorimetric assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate (B84403) from a substrate.[14][15][16][17]

Materials:

-

Purified Calcineurin

-

Calmodulin

-

Cyclophilin A

-

This compound or test inhibitor

-

Phosphopeptide substrate (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)

-

Malachite Green Reagent

-

Phosphate Standard Solution

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.

-

Prepare the Malachite Green reagent according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, calmodulin, and calcineurin to each well.

-

Add cyclophilin and varying concentrations of CsA or the test inhibitor to the appropriate wells. Pre-incubate to allow for complex formation.

-

Include control wells:

-

No Inhibitor Control: Contains all components except the inhibitor.

-

No Enzyme Control: Contains all components except calcineurin.

-

Blank: Contains only assay buffer.

-

-

-

Reaction Initiation and Incubation:

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Color Development:

-

Stop the reaction and initiate color development by adding the Malachite Green reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Detection:

-

Measure the absorbance at a wavelength between 620 and 660 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Use the phosphate standard curve to determine the amount of phosphate released in each well.

-

Calculate the percentage of calcineurin inhibition for each inhibitor concentration and determine the IC50 value.

-

NFAT Activation Assays

This assay measures the transcriptional activity of NFAT using a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.[10][18]

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

Lentiviral or plasmid vector containing an NFAT-responsive element driving a reporter gene (e.g., NFAT-luciferase)

-

Cell stimulation agents (e.g., PMA and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)

-

This compound or test compounds

-

Luciferase assay reagent (if using a luciferase reporter)

-

Luminometer or flow cytometer

Procedure:

-

Cell Transduction/Transfection:

-

Transduce or transfect the Jurkat T-cells with the NFAT-reporter vector.

-

If necessary, select for stably expressing cells.

-

-

Cell Treatment:

-

Plate the reporter cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of CsA or test compounds.

-

-

Cell Stimulation:

-

Stimulate the cells with PMA and ionomycin or anti-CD3/anti-CD28 antibodies to activate the T-cell signaling pathway.

-

Incubate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).

-

-

Detection:

-

If using a luciferase reporter, add the luciferase assay reagent and measure luminescence.

-

If using a GFP reporter, measure the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

-

-

Data Analysis:

-

Normalize the reporter signal to a control (e.g., unstimulated cells).

-

Calculate the percentage of inhibition of NFAT activity for each compound concentration and determine the IC50 value.

-

This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.[6][9]

Materials:

-

Primary T-cells or a suitable T-cell line (e.g., Jurkat)

-

Cell stimulation agents

-

This compound or test compounds

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against NFAT

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Pre-treat the cells with CsA or test compounds.

-

-

Cell Stimulation:

-

Stimulate the cells to induce NFAT translocation.

-

-

Fixation and Permeabilization:

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Immunostaining:

-

Incubate the cells with the primary anti-NFAT antibody.

-

Wash and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Acquire images using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT in individual cells.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NFAT translocation.

-

Determine the effect of the test compounds on this ratio.

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound-Mediated Immunosuppression

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of a cyclosporin binding cyclophilin from Staphylococcus aureus Newman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]

- 10. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

- 14. eubopen.org [eubopen.org]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. NFAT gene expression [bio-protocol.org]

The Core Mechanism of Immunosuppression: A Technical Guide to the Cyclosporin A and Calcineurin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of Cyclosporin A (CsA), a cornerstone immunosuppressive drug. We will delve into the intricacies of the calcineurin inhibition pathway, present key quantitative data, provide detailed experimental protocols for studying this pathway, and visualize the critical interactions and workflows.

Introduction: this compound and its Immunomodulatory Role

This compound is a cyclic polypeptide of fungal origin that has revolutionized organ transplantation and the treatment of autoimmune diseases.[1] Its potent immunosuppressive effects are primarily mediated through the specific inhibition of T-lymphocyte activation, thereby preventing the rejection of allogeneic grafts and dampening autoimmune responses. This guide will dissect the molecular cascade initiated by CsA, focusing on its interaction with cyclophilin and the subsequent inhibition of calcineurin, a pivotal phosphatase in T-cell signaling.

The Molecular Pathway of Calcineurin Inhibition by this compound

The immunosuppressive activity of this compound is not direct but is mediated through a series of intracellular binding events that ultimately lead to the inhibition of a key signaling pathway in T-cells.

Upon entering a T-lymphocyte, this compound binds to its intracellular receptor, cyclophilin A (CypA) .[1] This binding forms a high-affinity composite complex. This CsA-CypA complex then acts as the functional inhibitor of calcineurin (also known as protein phosphatase 2B) , a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3]

Calcineurin plays a crucial role in T-cell activation. Following T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium levels, calcineurin is activated. Its primary substrate is the Nuclear Factor of Activated T-cells (NFAT) , a family of transcription factors. In their inactive state, NFAT proteins are phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of various genes, most notably the gene encoding for Interleukin-2 (IL-2) .[3] IL-2 is a potent cytokine that is essential for the proliferation and differentiation of T-cells, driving the adaptive immune response.

The CsA-CypA complex binds to a composite surface on calcineurin formed by both its catalytic and regulatory subunits, sterically hindering the access of substrates like NFAT.[1][4] By inhibiting the phosphatase activity of calcineurin, the CsA-CypA complex prevents the dephosphorylation of NFAT.[3] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to initiate the transcription of IL-2 and other pro-inflammatory cytokines. This blockade of IL-2 production is the central mechanism by which this compound exerts its immunosuppressive effects, leading to a reduction in T-cell activation and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with its binding partners and its inhibitory effect on calcineurin.

| Interaction | Parameter | Value | Reference(s) |

| This compound - Cyclophilin A | Dissociation Constant (Kd) | 13 - 36.8 nM | [5][6] |

| This compound - Calcineurin (in vitro) | IC50 | 5 - 7 nM | [2][3] |

| This compound - Calcineurin (in cells) | IC50 | ~30 nM (cell line dependent) | [7] |

Note: The binding affinity of the pre-formed this compound-Cyclophilin A complex to calcineurin has been characterized as a competitive interaction, though a precise dissociation constant (Kd) is not consistently reported in the literature.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-calcineurin inhibition pathway.

In Vitro Calcineurin Phosphatase Activity Assay

This assay measures the enzymatic activity of calcineurin by quantifying the dephosphorylation of a specific substrate. The inhibitory effect of this compound can be determined by including it in the reaction.

Materials:

-

Recombinant human calcineurin

-

Recombinant human cyclophilin A

-

Calmodulin

-

RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVS(PO3)VAAE)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA)

-

This compound stock solution (in DMSO or ethanol)

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of calcineurin, cyclophilin A, and calmodulin in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare the RII phosphopeptide substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the calcineurin/cyclophilin A/calmodulin mix to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow for the formation of the inhibitory complex.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green).

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10][11]

-

NFAT Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the localization of NFAT within the cell to determine if it has translocated to the nucleus upon stimulation, and how this is affected by this compound.

Materials:

-

T-cells (e.g., Jurkat cells or primary T-lymphocytes)

-

Cell culture medium

-

T-cell activators (e.g., PMA and Ionomycin, or anti-CD3/anti-CD28 antibodies)

-

This compound stock solution

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NFAT (e.g., anti-NFATc1)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed T-cells onto glass coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with T-cell activators (e.g., PMA/Ionomycin) for a time known to induce NFAT translocation (e.g., 30-60 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-NFAT antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the NFAT (e.g., green channel) and nuclear (e.g., blue channel) staining.

-

Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm. This can be done using image analysis software.[12][13][14][15][16]

-

IL-2 Expression Assay by ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-2 secreted by T-cells into the culture medium, providing a measure of the downstream functional consequence of the this compound-calcineurin inhibition pathway.

Materials:

-

T-cells

-

Cell culture medium

-

T-cell activators

-

This compound stock solution

-

Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture T-cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with T-cell activators.

-

Incubate for a period sufficient for IL-2 production and secretion (e.g., 24-48 hours).

-

-

Sample Collection:

-

Centrifuge the cell culture plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted IL-2.

-

-

ELISA Protocol (Sandwich ELISA):

-

Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated IL-2 detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the IL-2 standards against their known concentrations.

-

Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values from the standard curve.[17][18][19][20][21]

-

Conclusion

The inhibition of the calcineurin-NFAT signaling pathway by the this compound-cyclophilin complex remains a paradigm of targeted immunosuppressive therapy. Understanding the intricate molecular interactions, the quantitative aspects of this inhibition, and the methodologies to study this pathway are crucial for the development of novel immunomodulatory drugs with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the field of immunology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immunosuppressive drugs this compound and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]

- 12. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 14. True-Nuclear™ Transcription Factor Staining Protocol for 5 mL Tubes [protocols.io]

- 15. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. immunomart.com [immunomart.com]

- 19. cloud-clone.com [cloud-clone.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. cdn.stemcell.com [cdn.stemcell.com]

The Architecture of Immunosuppression: A Technical Guide to the Cyclosporin A-Cyclophilin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and treating autoimmune disorders.[1][2] Its mechanism of action is not direct but is mediated through its high-affinity binding to a ubiquitous intracellular protein, cyclophilin A (CypA), a member of the immunophilin family.[1][2][3] CypA is a peptidyl-prolyl cis-trans isomerase (PPIase), an enzyme that catalyzes the isomerization of proline residues in peptides and proteins.[2][4][5][6] The formation of the this compound-cyclophilin A (CsA-CypA) complex is the critical first step in a cascade that leads to the inhibition of T-cell activation.[3][5][6] This complex acquires a novel gain-of-function, enabling it to bind and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (CN).[4][7][8][9][10] The inhibition of calcineurin is the key event that ultimately blocks the transcription of crucial cytokines, such as Interleukin-2 (IL-2), required for T-cell proliferation and the adaptive immune response.[1][3][11][12]

This technical guide provides an in-depth exploration of the structural biology of the CsA-CypA complex, detailing the molecular interactions, thermodynamic properties, and the experimental methodologies used to elucidate its structure and function.

Quantitative Data Summary

The interaction between this compound and cyclophilin A has been extensively studied using various biophysical and structural techniques. The following tables summarize key quantitative data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and binding affinity studies.

Table 1: Structural Data from the Protein Data Bank (PDB)

| PDB ID | Title | Method | Resolution (Å) | Organism(s) | Reference |

| 1CWA | X-ray structure of a monomeric cyclophilin A-cyclosporin A crystal complex | X-ray Diffraction | 2.1 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[13] |

| 2RMA | Crystal structures of cyclophilin A complexed with this compound and an analog | X-ray Diffraction | 2.1 | Homo sapiens | --INVALID-LINK--[5][6] |

| 1MF8 | Crystal Structure of human calcineurin complexed with this compound and human cyclophilin | X-ray Diffraction | 3.1 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[14] |

| 1CWB | Crystal structure of the ternary complex of calcineurin, cyclophilin A, and this compound | X-ray Diffraction | 2.8 | Homo sapiens | --INVALID-LINK--[7] |

| 3CYS | NMR solution structure of the cyclophilin A-cyclosporin A complex | Solution NMR | N/A | Homo sapiens | --INVALID-LINK--[15][16] |

| 2ESL | Human Cyclophilin C in Complex with this compound | X-ray Diffraction | 1.55 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[17] |

Table 2: Binding Affinity and Thermodynamic Data

| Technique | Dissociation Constant (Kd) / Inhibition Constant (Ki) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Conditions | Reference |

| Stability of Unpurified Proteins (SUPREX) | 77 ± 17 nM (in lung tumor lysate) | -9.7 | N/A | N/A | Ex vivo tissue lysate | --INVALID-LINK--[18][19] |

| SUPREX | 32 ± 20 nM (purified protein) | -10.2 | N/A | N/A | Purified CypA | --INVALID-LINK--[18][19] |

| Fluorescence Titration | 30 - 200 nM | N/A | N/A | N/A | Purified CypA | --INVALID-LINK--[18] |

| PPIase Activity Assay | Ki = 270 nM (Wild-type hCyPA) | N/A | N/A | N/A | Spectrophotometric assay | --INVALID-LINK--[20] |

| PPIase Activity Assay | Ki = 19.7 ± 2.8 nM | N/A | N/A | N/A | Automated purification | --INVALID-LINK--[21] |

| Surface Plasmon Resonance (SPR) | 11.2 ± 9.2 µM (for a dimedone derivative) | N/A | N/A | N/A | 10 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM EDTA | --INVALID-LINK--[21] |

Signaling Pathway and Mechanism of Action

The immunosuppressive effect of this compound is a direct consequence of the CsA-CypA complex inhibiting calcineurin's phosphatase activity. In activated T-cells, an increase in intracellular calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][22][23] Dephosphorylated NFAT translocates to the nucleus, where it activates the transcription of genes encoding IL-2 and other cytokines essential for the immune response.[1][22] The CsA-CypA complex binds to a composite surface on calcineurin, sterically blocking the access of substrates like NFAT and thus preventing its dephosphorylation and subsequent nuclear translocation.[7][10][22]

Experimental Protocols & Workflows

The structural and functional understanding of the CsA-CypA complex has been built upon several key experimental techniques.

X-ray Crystallography

This has been the primary method for determining the high-resolution three-dimensional structure of the CsA-CypA complex and the ternary CsA-CypA-Calcineurin complex.[7][13][24]

General Protocol for Co-crystallization:

-

Protein Expression and Purification:

-

Recombinant human cyclophilin A is typically overexpressed in Escherichia coli.[14]

-

Purification is achieved through a series of chromatography steps, such as Ni-NTA affinity chromatography (for His-tagged protein) followed by ion-exchange and size-exclusion chromatography to ensure high purity.[25]

-

-

Complex Formation:

-

Crystallization:

-

The protein-ligand complex solution is concentrated to an optimal level (e.g., 15 mg/ml).[25]

-

Crystallization is performed using vapor diffusion methods (hanging or sitting drop).[25]

-

The protein drop, containing the complex, is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG) 8000, Li₂SO₄).[25]

-

Plates are incubated under controlled temperatures until crystals form.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[25]

-

The structure is solved using molecular replacement, using known structures of the individual components as search models.[25]

-

The model is then refined against the diffraction data to yield the final high-resolution structure.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the solution structure of the CsA-CypA complex and in confirming the conformation of CsA when bound to cyclophilin.[4][15][26][27]

General Protocol for NMR Structure Determination:

-

Isotope Labeling:

-

Sample Preparation:

-

The labeled, purified protein is complexed with unlabeled CsA (or vice-versa).

-

The sample is concentrated in a suitable NMR buffer (e.g., aqueous solution at a specific pH) with D₂O.

-

-

NMR Data Acquisition:

-

Structure Calculation:

-

Nuclear Overhauser Effect (NOE) data provides distance constraints between protons that are close in space (< 5 Å).[15]

-

Intramolecular (within CypA and within CsA) and intermolecular (between CypA and CsA) NOEs are identified.[15][29]

-

These distance constraints, along with dihedral angle constraints from coupling constants, are used as input for structure calculation programs (e.g., DIANA, DISMAN).[15][26]

-

An ensemble of structures consistent with the experimental data is generated and refined to represent the solution structure.[15][26][29]

-

Binding Affinity Measurement (SUPREX)

Stability of Unpurified Proteins from Rates of H/D Exchange (SUPREX) is a mass spectrometry-based technique used to measure protein stability and ligand binding thermodynamics, even in complex mixtures like cell lysates.[18][19]

General Protocol for SUPREX:

-

Sample Preparation:

-

Aliquots of the protein sample (either purified CypA or a lysate containing CypA) are prepared.[18]

-

For binding analysis, the samples are incubated with varying concentrations of CsA.

-

-

H/D Exchange:

-

The protein/complex is diluted into a D₂O-based buffer containing a chemical denaturant (e.g., guanidinium (B1211019) chloride) to initiate hydrogen-deuterium exchange.[18]

-

The exchange reaction is allowed to proceed for a fixed amount of time.

-

-

Quenching and Analysis:

-

The exchange reaction is quenched by rapidly lowering the pH and temperature.

-

The sample is immediately analyzed by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to measure the mass shift due to deuterium (B1214612) incorporation.[18]

-

-

Data Analysis:

-

SUPREX curves are generated by plotting the extent of deuteration against the denaturant concentration.

-

The midpoint of this transition (C₁/₂) is related to the free energy of folding (ΔGf).

-

By measuring the shift in ΔGf upon ligand binding, the dissociation constant (Kd) for the protein-ligand complex can be calculated.[18]

-

Logical Relationship Diagram

The sequence of events from the initial binding event to the ultimate biological outcome follows a clear logical progression. The formation of the binary CsA-CypA complex is a prerequisite for the creation of a composite surface that can be recognized by calcineurin, leading to its inhibition and subsequent immunosuppression.

Conclusion

The this compound-cyclophilin A complex represents a paradigm in pharmacology, where the association of a drug with its intracellular receptor creates a new molecular entity with a specific, targeted activity. Decades of research, employing sophisticated techniques like X-ray crystallography and NMR spectroscopy, have provided a detailed atomic-level understanding of this interaction. This structural knowledge, combined with quantitative binding and thermodynamic data, has not only illuminated the precise mechanism of a powerful immunosuppressant but has also provided a robust framework for the rational design of new therapeutic agents. The continued study of this and similar immunophilin-ligand complexes remains a vital area of research for developing next-generation drugs with improved efficacy and specificity for a range of human diseases.

References

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. X-ray structure of a decameric cyclophilin-cyclosporin crystal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccjm.org [ccjm.org]

- 4. Solution structure of the this compound/cyclophilin complex by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Crystal structures of cyclophilin A complexed with this compound and N-methyl-4-[(E)-2-butenyl]-4,4-dimethylthreonine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of action of this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thermodynamic analysis of this compound binding to cyclophilin a in a lung tumor tissue lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclophilin residues that affect noncompetitive inhibition of the protein serine phosphatase activity of calcineurin by the cyclophilin.this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. molbiolcell.org [molbiolcell.org]

- 24. journals.iucr.org [journals.iucr.org]

- 25. pnas.org [pnas.org]

- 26. worldscientific.com [worldscientific.com]

- 27. uniprot.org [uniprot.org]